molecular formula C10H8N4S B167466 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine CAS No. 10136-64-8

6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine

カタログ番号: B167466
CAS番号: 10136-64-8
分子量: 216.26 g/mol
InChIキー: URINLJMMDZLYSE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structure of this compound consists of an imidazo[2,1-b][1,3,4]thiadiazole core with a phenyl group attached at the 6-position and an amine group at the 2-position.

作用機序

Target of Action

The primary target of 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

This compound interacts with EGFR, inhibiting its activity . The compound binds to the EGFR, preventing the receptor from activating its downstream signaling pathways . This inhibition of EGFR leads to a decrease in the proliferation of cancer cells that overexpress EGFR .

Biochemical Pathways

By inhibiting EGFR, this compound affects several downstream pathways. These include the PI3K/Akt pathway, which is involved in cell survival and proliferation, and the Ras/Raf/MEK/ERK pathway, which is involved in cell cycle progression . The inhibition of these pathways leads to a decrease in cancer cell proliferation.

Pharmacokinetics

The compound’s molecular weight (21627 g/mol) and its physical form (powder) suggest that it may have good bioavailability .

Result of Action

The result of the action of this compound is a decrease in the proliferation of cancer cells. In vitro studies have shown that the compound has potent anticancer activity against MCF-7 and A549 cancer cell lines . Additionally, the compound has been shown to inhibit the migration rate of certain cancer cells .

生化学分析

Biochemical Properties

It has been suggested that the compound may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It has been suggested that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of different dosages of 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

It is not clear which enzymes or cofactors the compound interacts with, or how it affects metabolic flux or metabolite levels .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with phenyl isothiocyanate under reflux conditions in the presence of a base such as potassium carbonate . The reaction proceeds through the formation of an intermediate thiourea, which then cyclizes to form the desired imidazo[2,1-b][1,3,4]thiadiazole ring system.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

生物活性

6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the latest findings on its biological activity, particularly focusing on its anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. A notable investigation synthesized a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cell lines including SUIT-2, Capan-1, and Panc-1. The results indicated that certain derivatives exhibited half-maximal inhibitory concentrations (IC50) ranging from 5.11 to 10.8 µM , demonstrating significant antiproliferative effects across the tested cell lines .

Table 1: Antiproliferative Activity of Selected Derivatives

CompoundCell LineIC50 (µM)Effect
9cSUIT-25.11Significant inhibition
9lCapan-110.8Significant inhibition
9ePanc-1ActiveVariable inhibition
9nPanc-1ActiveVariable inhibition

In addition to the antiproliferative activity, compound 9c was found to significantly inhibit cell migration in scratch wound-healing assays, suggesting its potential role in preventing metastasis .

The mechanism by which these compounds exert their anticancer effects is still under investigation. However, it is suggested that the imidazo[2,1-b][1,3,4]thiadiazole scaffold interacts with various cellular targets involved in cancer proliferation and survival pathways. For instance, some derivatives have shown to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation .

Antimicrobial Activity

Beyond its anticancer properties, this compound has also demonstrated antimicrobial activity. A study evaluated a series of thiadiazole derivatives for their antibacterial effects against both Gram-positive and Gram-negative bacteria using the disc diffusion method. The results indicated that several compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundBacteriaZone of Inhibition (mm)
A2S. aureus18
B2E. coli15
A4Pseudomonas aeruginosa12

Structure-Activity Relationship (SAR)

The SAR analysis of various derivatives has provided insights into how modifications to the imidazo[2,1-b][1,3,4]thiadiazole structure can enhance biological activity. For example:

  • Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the phenyl ring significantly influences the compound's potency.
  • Positioning : The position of substituents on the thiadiazole ring also plays a crucial role in determining the biological efficacy.

Research indicates that compounds with specific substitutions exhibit enhanced interactions with biological targets compared to their unsubstituted counterparts .

Case Studies

Several case studies have documented the efficacy of these compounds in preclinical models:

  • Pancreatic Cancer : A series of derivatives were tested against PDAC with promising results leading to further exploration for clinical applications.
  • Acute Myeloid Leukemia : Compounds derived from this scaffold showed potent activity against FLT3-dependent human acute myeloid leukemia cell lines .

特性

IUPAC Name

6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c11-9-13-14-6-8(12-10(14)15-9)7-4-2-1-3-5-7/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URINLJMMDZLYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348964
Record name 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10136-64-8
Record name 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。